N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Description
N-(2,3-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound featuring a benzoxazole core linked to a propanamide chain substituted with a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-6-5-7-14(13(12)2)19-17(21)10-11-20-15-8-3-4-9-16(15)23-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUBARHJXDGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the condensation of 2,3-dimethylaniline with 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s benzoxazole core distinguishes it from analogs in the evidence, which predominantly feature 1,3,4-oxadiazole or sulfonyl-piperidinyl groups. For example:
- Compound 7c (): Contains a 1,3,4-oxadiazole-sulfanyl-thiazole core.
- Compound 7c (): Incorporates a sulfonyl-piperidinyl-oxadiazole system.
The benzoxazole group in the target compound likely alters electronic properties (e.g., resonance stabilization) and hydrogen-bonding capacity compared to oxadiazole or sulfonyl groups, impacting solubility and intermolecular interactions .
Substituent Effects
The 2,3-dimethylphenyl substituent is shared with Compound 7c (), which has a molecular weight of 535 g·mol⁻¹. For instance:
- Compound 7e (-dimethylphenyl): Melting point = 134–178°C.
- Compound 7c (-dimethylphenyl): Melting point = 81–83°C.
The target compound’s melting point is expected to align with these ranges but may differ due to benzoxazole’s rigidity .
Spectroscopic Properties
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
- The 2,3-dimethylphenyl group would produce distinct aromatic proton signals (δ 6.8–7.2 ppm) and methyl resonances (δ 2.2–2.5 ppm), similar to Compound 7c (). The benzoxazole protons (e.g., H-4 and H-7) would appear downfield due to deshielding .
Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight (g·mol⁻¹) |
|---|---|---|
| Target Compound | C₁₉H₁₉N₂O₂ (estimated) | ~307 (estimated) |
| Compound 7c () | C₁₇H₁₉N₅O₂S₂ | 389 |
| Compound 7c () | C₂₄H₂₇ClN₄O₄S₂ | 535 |
The target compound’s lower molecular weight (vs.
Key Research Findings
- Synthetic Flexibility : Analogs in and were synthesized via nucleophilic substitution or condensation reactions, suggesting the target compound could be prepared similarly using 2-oxo-benzoxazole precursors .
- Thermal Stability: Higher melting points in dimethylphenyl-substituted compounds (e.g., 7c in : 81–83°C) compared to mono-methylated derivatives (e.g., 7d in : 79–81°C) highlight substituent-driven stability .
- Spectroscopic Validation : Structural confirmation for analogs relied on 1H/13C NMR, IR, and EI-MS , which would apply to the target compound. For example, benzoxazole’s carbonyl carbon in the target would resonate near δ 160 ppm in 13C NMR .
Q & A
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